

Technical Support Center: D2EHPA Solvent Extraction Systems

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Compound of Interest

Compound Name: Diethyl hexyl phosphate

CAS No.: 7110-49-8

Cat. No.: B143752

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Topic: Optimization of Phase Separation Kinetics in D2EHPA Mixer-Settlers Doc ID: TS-D2EHPA-004 | Revision: 2.1 Target Audience: Process Engineers, R&D Scientists, Hydrometallurgists

Introduction: The D2EHPA Rheology Trap

You are likely reading this because your D2EHPA (Di-(2-ethylhexyl) phosphoric acid) system is experiencing "slow break" times, entrainment (haze), or catastrophic gelling.

D2EHPA is not a simple solvent; it is a dimerization-prone extractant. In non-polar diluents, it exists largely as hydrogen-bonded dimers. When these dimers load with metal cations (especially at high pH or with sodium), they can form polynuclear complexes that drastically increase viscosity, leading to phase separation times (PDT) exceeding commercially viable limits (>120 seconds).

This guide deconstructs the chemical and physical levers available to you to reduce PDT without sacrificing extraction efficiency.

Module 1: Chemical Optimization & Viscosity Control

The "Soap" Problem (Gelation)

Symptom: The organic phase looks like jelly or has a "stringy" consistency; PDT is >5 minutes.

Root Cause: Formation of sodium salts (Na-D2EHPA) or polymerization during high-pH loading.

D2EHPA behaves as a surfactant. When neutralized with NaOH (saponification) or loaded with metals at pH > 5.5–6.0, it forms reverse micelles that entrap water, creating a viscous gel [1].

Protocol 1: Modifier Addition (The TBP Breaker) To disrupt these viscous networks, you must introduce a modifier that acts as a hydrogen-bond acceptor.

- Recommendation: Add Tri-butyl phosphate (TBP) or Isodecanol.
- Mechanism: TBP hydrogen bonds with D2EHPA, breaking the rigid dimer networks and preventing the formation of the "third phase" (a heavy, solute-rich organic layer that sits between the aqueous and organic phases) [2].
- Dosage: Start at 3–5% v/v TBP. Do not exceed 10% unless necessary, as TBP acts as an antagonist, slightly reducing the extraction coefficient (D) for your target metal.

Third Phase Formation

Symptom: A distinct third layer forms between the organic and aqueous phases. Root Cause: The solubility limit of the metal-extractant complex in the diluent has been exceeded. This is common with Rare Earth Elements (e.g., Yttrium) [3].

Corrective Action:

- Increase Diluent Aromaticity: Switch from 100% aliphatic kerosene to a blend containing 5–10% aromatics (e.g., Solvesso 150), or simply add the TBP modifier mentioned above.
- Temperature Adjustment: Increase system temperature (see Module 3).

Module 2: Hydrodynamic Tuning

Phase Continuity (Organic vs. Aqueous Continuous)

The single most operational variable affecting PDT is phase continuity. You must determine which phase is the "droplet" and which is the "ocean."

- Aqueous Continuous (A/C): Organic droplets dispersed in water. Generally yields faster organic settling but higher organic entrainment in the raffinate.
- Organic Continuous (O/C): Water droplets dispersed in organic. generally yields cleaner raffinate but slower separation due to the viscosity of the continuous organic phase [4].

Troubleshooting Step: If your separation is slow, force a phase inversion.

- How: If running O/C, momentarily stop the feed of the organic phase while maintaining agitator speed until the mixer becomes aqueous-dominant, then restart organic feed. Measure PDT. If PDT improves significantly (e.g., drops from 90s to 40s), the system prefers Aqueous Continuity.

Specific Settling Rate (SSR)

Do not rely on "residence time." Calculate the Specific Settling Rate to see if your settler is undersized.

- Target: For D2EHPA systems, aim for an SSR of 2–4 m³/m²/h. If your throughput exceeds this, you need a coalescence aid (e.g., knit-mesh coalescers) or a larger settler area.

Module 3: The Temperature Lever

Viscosity is temperature-dependent following an Arrhenius-type relationship. In D2EHPA systems, a small increase in temperature can drastically reduce PDT.

- Data Insight: Increasing temperature from 20°C to 40°C can reduce the viscosity of a loaded D2EHPA phase by 30–50%, directly correlating to faster phase disengagement [5].
- Warning: D2EHPA degrades (hydrolyzes) at high temperatures (>60°C) in strong acids. Keep operations between 35°C and 50°C for optimal kinetics.

Module 4: Standardized Testing Protocol (The "Jar Test")

Use this protocol to validate any changes. Do not rely on visual estimates from the mixer window.

Equipment: 1L square baffle beaker, variable speed agitator (impeller diameter = 0.5x beaker width).

Step-by-Step Workflow:

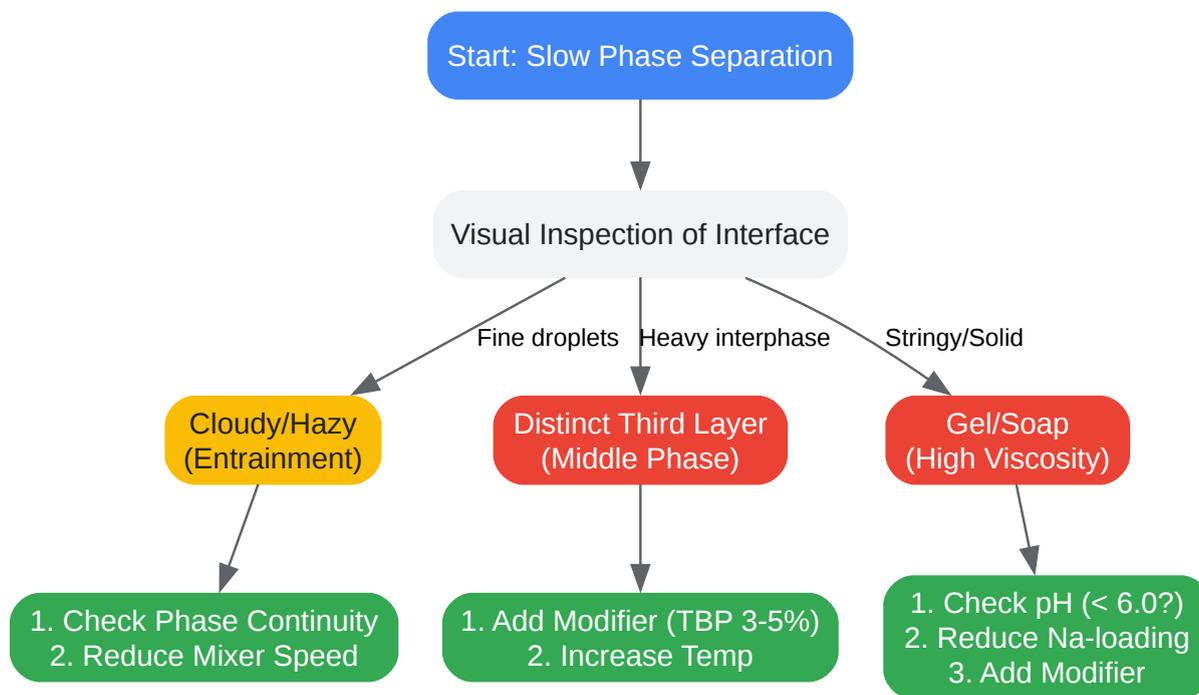
- Prep: Add Organic and Aqueous phases at the operational ratio (e.g., O/A 1:1) to a total volume of 800mL.
- Equilibration: Heat to process temperature (e.g., 40°C).
- Mix: Agitate at design tip speed (usually 2.5 – 3.0 m/s) for 3 minutes.
- Stop & Time: Cut power. Immediately start a stopwatch.
- Measure:
 - Primary Break: Time until the bulk interface is clearly defined (even if haze remains).
 - Final Break: Time until both phases are crystal clear (no haze/entrainment).

Success Criteria:

- Primary Break: < 60 seconds.
- Final Break: < 120 seconds.

Visual Troubleshooting Guide

Diagram 1: Diagnostic Decision Tree



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Caption: Diagnostic logic flow for identifying the root cause of D2EHPA phase separation issues.

Summary Data: Modifier Effects on D2EHPA

| Parameter | Pure D2EHPA (No Modifier) | D2EHPA + 3% TBP | D2EHPA + 5% Isodecanol |
|-----------------------|---------------------------|-----------------------------|------------------------|
| Viscosity (Loaded) | High (Risk of Gel) | Low (Newtonian fluid) | Medium |
| Phase Break Time | Slow (> 180s) | Fast (< 60s) | Moderate (< 90s) |
| Third Phase Risk | High (esp. with REEs) | Eliminated | Reduced |
| Extraction Efficiency | High | Slightly Lower (Antagonism) | Slightly Lower |
| Crud Formation | Moderate | Low | Low |

References

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